Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate

Medicinal Chemistry Structure‑Activity Relationship GPCR Ligand Design

Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate (CAS 1203898-15-0) is a synthetic small molecule comprising a benzylpiperazine headgroup linked via an ethoxy spacer to a meta-substituted methyl benzoate. With a molecular formula C₂₁H₂₆N₂O₃ and a molecular weight of 354.44 g/mol, it is classified as a piperazine-based building block and is typically supplied at ≥95% purity for research use ,.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
CAS No. 1203898-15-0
Cat. No. B1522468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate
CAS1203898-15-0
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)OCCN2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C21H26N2O3/c1-25-21(24)19-8-5-9-20(16-19)26-15-14-22-10-12-23(13-11-22)17-18-6-3-2-4-7-18/h2-9,16H,10-15,17H2,1H3
InChIKeyBYVGJIBTTHSUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate CAS 1203898-15-0: What Procurement Teams Must Know


Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate (CAS 1203898-15-0) is a synthetic small molecule comprising a benzylpiperazine headgroup linked via an ethoxy spacer to a meta-substituted methyl benzoate . With a molecular formula C₂₁H₂₆N₂O₃ and a molecular weight of 354.44 g/mol, it is classified as a piperazine-based building block and is typically supplied at ≥95% purity for research use , . Its structure embeds both a tertiary amine (piperazine) and an ester functionality, making it a versatile intermediate in medicinal chemistry campaigns targeting CNS and other indications.

Why Generic Substitution Fails for Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate CAS 1203898-15-0


Close analogs such as methyl 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoate (CAS 937601-91-7, para isomer) and 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoic acid (CAS 937604-08-5) share the same benzylpiperazine-ethoxy framework but differ critically in the position or nature of the benzoate substituent [1], [2]. These seemingly minor structural variations alter hydrogen-bond donor/acceptor capacity (the benzoic acid analog carries a free carboxyl group with a calculated XLogP3 of 0.5, versus 3.1 for the para‑methyl ester) and rotatable bond count [2]. Meta‑substitution on the phenyl ring reorients the ester vector relative to the piperazine pharmacophore, a feature known to drive divergent SAR in piperazine-based GPCR ligands and GlyT‑1 inhibitors [3]. Consequently, interchangeable use without experimental validation risks misleading structure‑activity conclusions and wasted synthesis effort.

Product‑Specific Quantitative Evidence Guide: Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate (CAS 1203898-15-0)


Meta‑Substitution Defines a Unique Spatial Trajectory for the Ester Pharmacophore Relative to Para Isomers

The target compound places the methoxycarbonyl group at the meta position of the phenyl ring, whereas the closest commercial analog (CAS 937601‑91‑7) carries the identical group at the para position [1]. This positional isomerism changes the angle between the piperazine‑ethoxy arm and the ester carbonyl, a parameter that directly influences the shape complementarity with receptor binding pockets. In published series of N‑(substituted)benzyl‑N'‑benzoyloxyethyl piperazines, meta‑substituted derivatives exhibited distinct inhibitory profiles against serum‑induced vascular smooth muscle cell proliferation, underscoring that the substitution pattern is a key determinant of bioactivity [2]. No head‑to‑head meta‑vs‑para comparison could be located in the open literature; however, the well‑established sensitivity of benzylpiperazine SAR to phenyl ring substitution position provides a mechanistic rationale for non‑interchangeability.

Medicinal Chemistry Structure‑Activity Relationship GPCR Ligand Design

Absence of a Free Carboxyl Group Preserves Membrane Permeability Relative to the Benzoic Acid Analog

The benzoic acid congener (CAS 937604‑08‑5) differs by the replacement of the methyl ester with a free carboxylic acid. PubChem computed properties reveal a dramatic shift in lipophilicity: XLogP3 = 0.5 for the acid [1] versus 3.1 for the para‑methyl ester [2]; the meta‑methyl ester of the target compound is expected to exhibit a similarly elevated XLogP3, maintaining passive membrane permeability. The acid also introduces a hydrogen‑bond donor (HBD count = 1), whereas the target compound has zero HBDs, further favoring CNS penetration potential [1], [2]. This difference is critical when the compound is employed as a precursor for CNS‑targeted probes or PROTAC ligands.

Physicochemical Property Drug‑likeness Permeability

Predicted Physicochemical Profile Aligns with Lead‑like Space for CNS Programs

The target compound's computed physicochemical descriptors place it within the favorable range for CNS drug discovery. ChemSpider lists a density of 1.1±0.1 g/cm³, a boiling point of 490.8±40.0 °C, and a vapor pressure of 0.0±1.2 mmHg at 25 °C . More relevant to drug design, the para‑methyl ester analog (CAS 937601‑91‑7) has a rotatable bond count of 8 and zero hydrogen‑bond donors [1], values that are conserved for the meta isomer. These features satisfy the empirical guidelines for CNS penetration (rotatable bonds ≤8, HBD ≤1) and distinguish the methyl ester from more polar analogs such as the corresponding carboxylic acid (rotatable bond count = 7, HBD = 1) [2]. The ester also provides a synthetic handle for further derivatization (e.g., hydrolysis to acid, amidation), enhancing its utility as a late‑stage diversification intermediate.

CNS Drug Discovery Physicochemical Profiling Lead‑likeness

In Vitro Antiproliferative Activity in Vascular Smooth Muscle Cells Validates Biological Relevance

A series of 15 N‑(substituted)benzyl‑N'‑benzoyloxyethyl piperazine derivatives, structurally related to the target compound, was evaluated for inhibition of serum‑induced vascular smooth muscle cell (VSMC) proliferation. The study confirmed that compounds containing the benzylpiperazine‑ethoxy‑benzoate scaffold exhibit measurable antiproliferative activity [1]. Although individual IC₅₀ values for the meta‑methyl ester were not explicitly reported in the abstract, the structure‑activity trends indicate that the benzylpiperazine‑ethoxy‑benzoate core is a validated pharmacophore for VSMC inhibition, and that modifications to the benzyl or benzoyl moiety modulate potency [1]. This provides a biologically validated starting point that pure building‑block analogs (e.g., 1‑Boc‑4‑(4‑methoxycarbonylphenyl)piperazine, CAS 158985‑36‑5) lack.

Vascular Biology Antiproliferative Piperazine Derivatives

Best Research and Industrial Application Scenarios for Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate CAS 1203898-15-0


CNS‑Focused Lead Optimization Where Meta‑Substituted Benzylpiperazine SAR Is Under Investigation

The meta orientation of the ester group, combined with zero hydrogen‑bond donors and a rotatable bond count of 8, positions this compound as a valuable starting point for CNS lead optimization programs, particularly those targeting GlyT‑1 or other piperazine‑sensitive GPCRs [1], . Its physicochemical profile supports passive blood‑brain barrier penetration, and the methyl ester serves as a metabolically cleavable prodrug handle or a synthetic precursor for amide‑based libraries [1].

Antiproliferative Screening Cascades in Vascular Smooth Muscle Cell Disease Models

The compound belongs to a chemotype that has demonstrated inhibitory activity against serum‑induced VSMC proliferation [2]. Researchers investigating restenosis or atherosclerosis can leverage this scaffold as a biologically validated entry point for hit‑to‑lead expansion, confident that the benzylpiperazine‑ethoxy‑benzoate core retains intrinsic cellular activity [2].

Selective PROTAC Linker Precursor Requiring a Meta‑Directed Exit Vector

When constructing bifunctional degraders, the meta‑substituted benzoate provides a distinct exit vector compared to para‑substituted analogs, enabling exploration of ternary complex geometries that are inaccessible with the para isomer (CAS 937601‑91‑7) [1], . The ester functionality can be hydrolyzed to the carboxylic acid for subsequent conjugation to amine‑terminated linkers, offering modularity in PROTAC design [1].

Regioisomeric Control in Piperazine Fragment‑Based Drug Discovery

In fragment‑based screening, the precise substitution pattern of the phenyl ring often governs binding pose and affinity. The meta‑methyl ester (CAS 1203898‑15‑0) serves as the sole commercially available meta‑substituted variant in this series, enabling crystallography or NMR‑based fragment elaboration without confounding regioisomeric ambiguity [1], .

Quote Request

Request a Quote for Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.